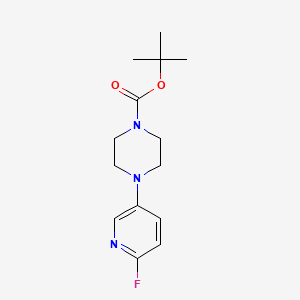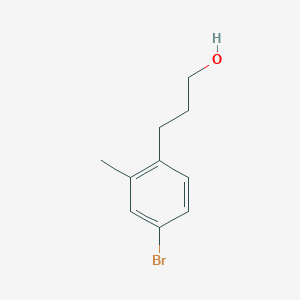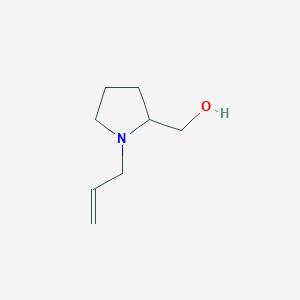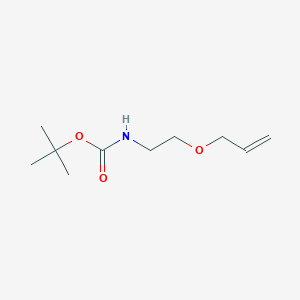
OM-173betaA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
OM-173betaA can be synthesized through a series of chemical reactions involving the formation of the benzoisochromanequinone skeleton. The synthetic route typically involves the following steps:
Formation of the benzoisochromanequinone core: This step involves the cyclization of a suitable precursor to form the benzoisochromanequinone skeleton.
Functionalization: Introduction of functional groups such as hydroxyl and methyl groups to the core structure.
Purification: The final product is purified using techniques like solvent extraction, silica gel chromatography, and preparative thin-layer chromatography
Industrial Production Methods
Industrial production of this compound involves fermentation processes using Streptomyces hebeiensis. The fermentation broth is then subjected to solvent extraction and chromatographic techniques to isolate and purify the compound.
Análisis De Reacciones Químicas
OM-173betaA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: Substitution reactions can introduce different functional groups into the benzoisochromanequinone skeleton
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions are quinone and hydroquinone derivatives .
Aplicaciones Científicas De Investigación
OM-173betaA has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying quinone chemistry and reactions.
Biology: this compound is studied for its antimicrobial properties, particularly against mycoplasmas and fungi
Medicine: Research is ongoing to explore its potential as an antibiotic agent.
Industry: The compound is used in the development of antimicrobial coatings and materials
Mecanismo De Acción
OM-173betaA exerts its antimicrobial effects by targeting the cell membranes of mycoplasmas and fungi. The compound disrupts the integrity of the cell membrane, leading to cell lysis and death. The molecular targets and pathways involved include the inhibition of essential enzymes and disruption of membrane potential .
Comparación Con Compuestos Similares
Propiedades
Fórmula molecular |
C16H16O5 |
|---|---|
Peso molecular |
288.29 g/mol |
Nombre IUPAC |
9-hydroxy-3-(2-hydroxyethyl)-1-methyl-3,4-dihydro-1H-benzo[g]isochromene-5,10-dione |
InChI |
InChI=1S/C16H16O5/c1-8-13-11(7-9(21-8)5-6-17)15(19)10-3-2-4-12(18)14(10)16(13)20/h2-4,8-9,17-18H,5-7H2,1H3 |
Clave InChI |
PMXDIJXJSJYPBK-UHFFFAOYSA-N |
SMILES canónico |
CC1C2=C(CC(O1)CCO)C(=O)C3=C(C2=O)C(=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[2-(2,4-Difluorophenyl)-1,3-bis(1,2,4-triazol-1-yl)propan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12065592.png)
![L-Methionine, N-[[3,5-bis(trifluoromethyl)phenyl]sulfonyl]-, hydrazide](/img/structure/B12065599.png)

![2-Propenoic acid, 3-[5-nitro-2-(1-piperidinyl)phenyl]-](/img/structure/B12065614.png)

![N'-[8-bromo-9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B12065630.png)

![Methyl 7-bromoimidazo[1,5-A]pyridine-1-carboxylate](/img/structure/B12065643.png)



![(3,4-Dihydroxy-5-imidazo[2,1-f]purin-3-yloxolan-2-yl)methyl phosphono hydrogen phosphate](/img/structure/B12065663.png)


